1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione
CAS No.: 1518924-74-7
Cat. No.: VC6263360
Molecular Formula: C7H8F3NO2
Molecular Weight: 195.141
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1518924-74-7 |
|---|---|
| Molecular Formula | C7H8F3NO2 |
| Molecular Weight | 195.141 |
| IUPAC Name | 1-(2,2,2-trifluoroethyl)piperidine-2,4-dione |
| Standard InChI | InChI=1S/C7H8F3NO2/c8-7(9,10)4-11-2-1-5(12)3-6(11)13/h1-4H2 |
| Standard InChI Key | PBBHLBQXEVOWIR-UHFFFAOYSA-N |
| SMILES | C1CN(C(=O)CC1=O)CC(F)(F)F |
Introduction
Structural and Chemical Properties
The molecular architecture of 1-(2,2,2-trifluoroethyl)piperidine-2,4-dione features a six-membered piperidine ring with two ketone groups at positions 2 and 4 and a 2,2,2-trifluoroethyl substituent at the nitrogen atom. Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| SMILES Notation | C1CN(C(=O)CC1=O)CC(F)(F)F | |
| InChI Key | PBBHLBQXEVOWIR-UHFFFAOYSA-N | |
| Predicted Collision Cross Section (Ų) | 145.9 ([M+H]+) |
The trifluoroethyl group introduces significant electronegativity and lipophilicity, potentially altering the compound’s reactivity and interaction with biological targets compared to unmodified piperidine-2,4-dione . The presence of three fluorine atoms also enhances metabolic stability, a trait commonly exploited in medicinal chemistry .
Physicochemical Characteristics
Comparative analysis with the parent compound, piperidine-2,4-dione (CAS 50607-30-2), highlights the impact of fluorination:
| Property | Piperidine-2,4-dione | 1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione |
|---|---|---|
| Molecular Weight | 113.12 g/mol | 195.14 g/mol |
| Density | 1.2 g/cm³ | Not reported |
| Melting Point | 100°C | Not reported |
| Boiling Point | 362.1°C | Not reported |
Predicted and Experimental Data
Collision cross-section (CCS) predictions via ion mobility spectrometry offer insights into the compound’s gas-phase behavior:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 196.05800 | 145.9 |
| [M+Na]+ | 218.03994 | 153.2 |
| [M-H]- | 194.04344 | 141.2 |
These values suggest a compact molecular conformation in the gas phase, with sodium adducts exhibiting larger CCS due to ion-dipole interactions . Experimental validation via mass spectrometry is warranted.
Research Gaps and Future Directions
Critical unanswered questions include:
-
Synthetic Optimization: Systematic studies to refine reaction conditions and improve yields.
-
Pharmacological Profiling: Screening for antimicrobial, anticancer, or neurological activity.
-
Spectroscopic Characterization: NMR and IR data to confirm structural integrity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume